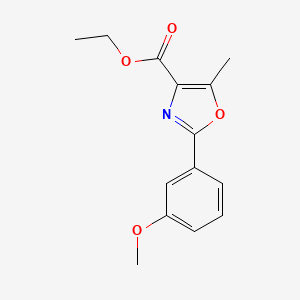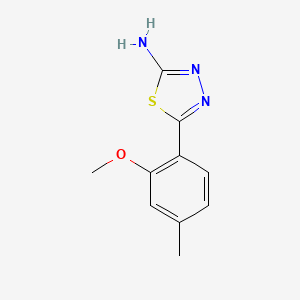
3-(aminomethyl)-2,6-dimethylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound characterized by its molecular structure, which includes an aminomethyl group attached to a pyridin-4-one ring with two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2,6-dimethylpyridine-4-carboxylic acid with an appropriate amine source under controlled conditions.
Reduction Reactions: Another approach is the reduction of 3-(aminomethyl)-2,6-dimethylpyridine-4-carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-2,6-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution Reactions: Substitution at the aminomethyl group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including carboxylic acids and ketones.
Reduction Products: Amines and other reduced forms.
Substitution Products: A wide range of substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
3-(Aminomethyl)-2,6-dimethylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-2,6-dimethylpyridin-4(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: A closely related compound with a similar structure but lacking the keto group.
2,6-Dimethylpyridine-4-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness: 3-(Aminomethyl)-2,6-dimethylpyridin-4(1H)-one is unique due to its combination of the aminomethyl group and the pyridin-4-one ring, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(aminomethyl)-2,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11)7(4-9)6(2)10-5/h3H,4,9H2,1-2H3,(H,10,11) |
InChI Key |
DSVJWTLKEMQGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)


![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)



![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)




